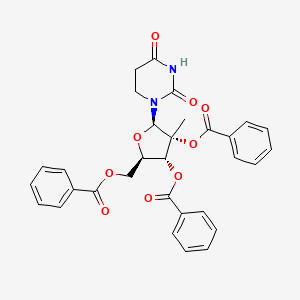
3-Chloro-6-methylpyrazin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-methylpyrazin-2-ol is a heterocyclic organic compound with the molecular formula C5H5ClN2O It features a pyrazine ring substituted with a chlorine atom at the 3-position and a methyl group at the 6-position, along with a hydroxyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methylpyrazin-2-ol typically involves the chlorination of 6-methylpyrazin-2-ol. One common method includes the reaction of 6-methylpyrazin-2-ol with thionyl chloride (SOCl2) under reflux conditions, which introduces the chlorine atom at the 3-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-methylpyrazin-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the pyrazine ring.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) in polar solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products:
Substitution: Formation of 3-azido-6-methylpyrazin-2-ol or 3-thio-6-methylpyrazin-2-ol.
Oxidation: Formation of 3-chloro-6-methylpyrazin-2-one.
Reduction: Formation of 6-methylpyrazin-2-ol.
Scientific Research Applications
3-Chloro-6-methylpyrazin-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 3-Chloro-6-methylpyrazin-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chlorine and hydroxyl groups can form hydrogen bonds or participate in nucleophilic attacks, influencing the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
3-Chloro-6-methylpyrazin-2-amine: Similar structure but with an amine group instead of a hydroxyl group.
6-Methylpyrazin-2-ol: Lacks the chlorine atom, making it less reactive in substitution reactions.
3-Chloro-2-hydroxypyrazine: Similar but without the methyl group, affecting its steric and electronic properties.
Uniqueness: 3-Chloro-6-methylpyrazin-2-ol is unique due to the combination of its chlorine, methyl, and hydroxyl substituents, which confer distinct reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C5H5ClN2O |
|---|---|
Molecular Weight |
144.56 g/mol |
IUPAC Name |
2-chloro-5-methyl-2H-pyrazin-3-one |
InChI |
InChI=1S/C5H5ClN2O/c1-3-2-7-4(6)5(9)8-3/h2,4H,1H3 |
InChI Key |
RLRXCAWYXKVSBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C(N=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B15131741.png)
![4-[(2,2-Dimethylpropanoyl)oxy]benzenesulfonic acid sodium](/img/structure/B15131749.png)




![3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Butenamide](/img/structure/B15131781.png)


![5,6-Dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B15131799.png)
![1-[4-(4-Hydroxyphenyl)-4-oxobutyl]-[1,4-bipiperidine]-4-carboxamide hbr](/img/structure/B15131802.png)


